1-Bromoethyl ethyl carbonate

Esterification yield Penicillin prodrug Bacampicillin synthesis

1-Bromoethyl ethyl carbonate (BEC; also designated α-bromodiethylcarbonate) is an α-halogenated mixed carbonate ester with the molecular formula C₅H₉BrO₃ and a molecular weight of 197.03 g·mol⁻¹. It belongs to the class of 1-haloalkyl hydrocarbyl carbonates, characterized by a labile carbon–bromine bond at the α-position adjacent to the carbonate moiety.

Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
CAS No. 89766-09-6
Cat. No. B1622050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoethyl ethyl carbonate
CAS89766-09-6
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)Br
InChIInChI=1S/C5H9BrO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3
InChIKeyRKRZYVQFKUXDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoethyl Ethyl Carbonate (CAS 89766-09-6): Technical Baseline for Scientific Procurement and Differentiation


1-Bromoethyl ethyl carbonate (BEC; also designated α-bromodiethylcarbonate) is an α-halogenated mixed carbonate ester with the molecular formula C₅H₉BrO₃ and a molecular weight of 197.03 g·mol⁻¹ . It belongs to the class of 1-haloalkyl hydrocarbyl carbonates, characterized by a labile carbon–bromine bond at the α-position adjacent to the carbonate moiety. Originally disclosed in European Patent EP 0108547 and further developed in US Patent 4,889,929, BEC functions primarily as a potent electrophilic esterification agent for introducing the 1′-ethoxycarbonyloxyethyl prodrug moiety onto carboxylate-containing pharmaceutical scaffolds, most notably β-lactam antibiotics of the penicillin and cephalosporin families [1].

Why 1-Bromoethyl Ethyl Carbonate Cannot Be Replaced by In-Class Halocarbonates for Penicillin Prodrug Synthesis


Within the 1-haloalkyl ethyl carbonate family, the chlorine analog 1-chloroethyl ethyl carbonate (CEC) is commercially available and has been used historically for penicillin esterification. However, CEC-mediated esterification suffers from fundamentally inferior reactivity due to the lower lability of the C–Cl bond versus the C–Br bond [1]. This kinetic deficiency forces CEC processes to employ harsher conditions—higher temperatures, longer reaction times, larger reagent excesses, and phase-transfer catalysts—which in turn degrade the acid- and heat-labile β-lactam core of penicillins, irreversibly compromising yield and purity [1]. Isomeric variants such as 2-bromoethyl ethyl carbonate (the β-bromo isomer) exhibit a different reactivity profile dominated by alkylation rather than α-esterification and suffer from thermal instability via pyrolytic elimination at elevated temperatures [2]. These mechanistic and stability distinctions mean that neither the chloro analog nor the β-bromo isomer can serve as a drop-in replacement for BEC in processes where high-yield, high-purity α-carbonate ester formation under mild conditions is required.

Quantitative Differentiation Guide: 1-Bromoethyl Ethyl Carbonate vs. 1-Chloroethyl Ethyl Carbonate in Penicillin Esterification


Esterification Yield: BEC Achieves Quantitative Conversion vs. 33–65% for CEC

In the esterification of potassium benzyl penicillinate to form 1′-ethoxycarbonyloxyethyl benzyl penicillinate—the pivotal intermediate for bacampicillin—1-bromoethyl ethyl carbonate (BEC) delivers a quantitative yield of approximately 100% when reacted in moist acetone at 40°C for 5 hours [1]. Under its standard conditions (aqueous dioxane, room temperature, 66 hours), 1-chloroethyl ethyl carbonate (CEC) yields only 33% of the same ester with unspecified purity [2]. Even an optimized CEC process employing costly tetrabutylammonium benzyl penicillinate in boiling acetone for 6 hours reaches only 65% yield [3]. This represents a 35–67 percentage-point yield advantage for BEC.

Esterification yield Penicillin prodrug Bacampicillin synthesis

Product Purity: BEC Delivers 99% Purity vs. 90% for Optimized CEC Processes

The 1′-ethoxycarbonyloxyethyl benzyl penicillinate produced using BEC under the conditions described above assayed at 99% purity by both HPLC and mercurometric titration [1]. In contrast, the best-reported purity for the same ester prepared via the optimized CEC route is only 90% [2]. The standard CEC process yields material of inferior, unspecified purity that requires extensive purification to remove residual chloro compounds, which are known lachrymators and skin irritants [3].

Product purity HPLC assay Pharmaceutical intermediate quality

Reaction Condition Mildness: BEC Requires 30–60% Less Reagent, 60–92% Shorter Time, and No Catalyst

BEC-mediated esterification proceeds to completion using only 1.3–2.2 molar equivalents of reagent in 2.5–5 hours at 40–45°C without any catalyst [1]. In sharp contrast, CEC requires 3 molar equivalents, reaction times of 6–66 hours, and temperatures ranging from ambient to boiling acetone, typically necessitating phase-transfer catalysts to achieve even moderate conversion [1]. This 30–60% reduction in reagent consumption and 60–92% reduction in reaction time, combined with the elimination of catalyst, directly minimizes thermal degradation of the β-lactam nucleus—a degradation pathway that irreversibly destroys antibiotic activity [2].

Reaction kinetics Process efficiency β-Lactam stability

Carbon–Halogen Bond Lability: C–Br Reactivity Advantage Drives Complete Esterification

The carbon–bromine bond in BEC is significantly more labile toward nucleophilic displacement than the carbon–chlorine bond in CEC, a difference explicitly recognized in the patent literature as the mechanistic basis for BEC's superior esterification performance [1]. This difference in bond dissociation energetics is a well-established principle in organic chemistry: C–Br bonds undergo SN1 and SN2 displacements substantially faster than C–Cl bonds under identical conditions [2]. In the specific context of penicillin esterification, this translates to BEC achieving complete conversion at the α-carbon center, whereas CEC reactions remain incomplete even with large excesses and extended times, as documented by the 33% yield obtained after 66 hours with CEC [1].

Leaving-group ability Nucleophilic displacement Esterification kinetics

Thermal Stability Advantage Over the β-Bromo Isomer During Distillation and Processing

β-Brominated alkyl carbonates such as 2-bromoethyl ethyl carbonate (CAS 36842-22-5) are known to undergo pyrolytic decomposition upon prolonged heating at approximately 200°C, producing ethylene carbonate and ethyl bromide via a β-elimination pathway [1]. In contrast, 1-bromoethyl ethyl carbonate, bearing the bromine atom at the α-position, lacks a β-hydrogen atom on the brominated carbon and therefore cannot undergo this elimination pathway. This structural feature confers inherently greater thermal stability during vacuum distillation—a critical purification step, as BEC is typically isolated by fractional distillation at 75°C/15 mm Hg or 90–95°C/30 mm Hg [2].

Thermal stability Regiochemistry Pyrolytic decomposition Distillation safety

Procurement-Relevant Application Scenarios for 1-Bromoethyl Ethyl Carbonate in Pharmaceutical Synthesis


Industrial-Scale Bacampicillin and β-Lactam Prodrug Manufacturing

BEC is the preferred esterification agent for installing the 1′-ethoxycarbonyloxyethyl promoiety onto penicillin G, penicillin V, ampicillin Dane salts, and 6-APA derivatives to produce orally bioavailable prodrugs such as bacampicillin. As demonstrated at pilot and production scale in U.S. Patent 4,889,929, BEC delivers quantitative yield and 99% purity under mild conditions (40°C, 2.5–5 h, no catalyst), enabling a direct, high-throughput process that avoids the low yields (33–65%) and extensive purification burdens characteristic of the legacy CEC route [1]. This makes BEC the reagent of choice for any manufacturer seeking to optimize bacampicillin or related semi-synthetic penicillin ester cost-of-goods.

Replacement of 1-Chloroethyl Ethyl Carbonate in Existing Penicillin Esterification Processes

Facilities currently employing CEC for penicillin esterification can achieve immediate process intensification by switching to BEC. The patent literature documents that BEC reduces reagent consumption by 30–60%, shortens cycle time by 60–92%, eliminates the need for phase-transfer catalysts, and simultaneously improves yield by 35–67 percentage points and purity by ≥9 percentage points [1]. These gains are achieved without any change to the core reaction infrastructure (solvent, workup, downstream chemistry), making BEC a drop-in process improvement that pays for itself through yield gain alone.

Synthesis of Cephalosporin and Next-Generation β-Lactam Carbonate Prodrugs

Beyond penicillins, BEC has been explicitly claimed for use in esterifying cephalosporins and other β-lactam antibiotics bearing a free carboxylate group [1]. The mild reaction conditions (40°C, neutral to mildly basic) are compatible with the even more sensitive cephalosporin nucleus, and the high reactivity of BEC ensures complete derivatization of these often more sterically hindered substrates. Researchers and process chemists developing novel oral cephalosporin prodrugs or hybrid β-lactam esters can leverage the same yield and purity advantages documented for penicillins [2].

Research-Grade Carbonate Ester Prodrug Design and SAR Studies

In medicinal chemistry laboratories, BEC serves as a reliable reagent for synthesizing 1′-ethoxycarbonyloxyethyl esters of exploratory carboxylic acid drug candidates to evaluate oral bioavailability enhancement via the prodrug approach pioneered with bacampicillin. Bacampicillin itself—the 1′-ethoxycarbonyloxyethyl ester of ampicillin—demonstrates nearly quantitative oral absorption and rapid in vivo hydrolysis to the parent drug by intestinal esterases [1]. The consistency and high purity achievable with BEC (99% by HPLC [2]) reduce confounding variables in structure–activity relationship (SAR) studies, ensuring that observed pharmacokinetic differences reflect the prodrug design rather than impurity-driven artifacts.

Quote Request

Request a Quote for 1-Bromoethyl ethyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.